2-(4-Fluorophenyl)-2-methylpropan-1-ol
Overview
Description
2-(4-Fluorophenyl)-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C10H13FO and its molecular weight is 168.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
The compound 2-methylpropan-2-aminium methyl((4-fluorobenzamido)(4-fluorophenyl)methyl)phosphonate, a derivative of 2-(4-Fluorophenyl)-2-methylpropan-1-ol, has been synthesized and characterized. The study provides insights into its crystal structure and interactions, which could be relevant for understanding the properties and potential applications of related compounds (Gao Yu, 2014).
Biofuel Production
2-Methylpropan-1-ol (isobutanol), a related compound, has been studied as a biofuel. Research on Escherichia coli demonstrates the feasibility of anaerobic production of isobutanol, which is a promising alternative to fossil fuels (S. Bastian et al., 2011).
Chemical Synthesis and Catalysis
The hydrocarbonylation of prop-2-en-1-ol, catalyzed by rhodium triethylphosphine complexes, produces 2-methylpropan-1-ol. This study sheds light on the mechanisms involved in the chemical synthesis of this compound, which can have implications for industrial applications (Michael C. Simpson et al., 1996).
Radiosynthesis and PET Imaging
Research involving the radiosynthesis of 2-methyl-1-[11 C]propanol and its application in positron emission tomography (PET) tracer development offers insights into the use of this compound in medical imaging (L. Rotteveel et al., 2017).
Atmospheric Chemistry
Studies on the tropospheric degradation of 2-hydroxy-2-methylpropanal, a photo-oxidation product of 2-methyl-3-buten-2-ol, contribute to our understanding of atmospheric chemistry and the environmental impact of volatile organic compounds (N. Carrasco et al., 2006).
Chemical Analysis
Analytical characterizations of research chemicals, including fluorolintane and its isomers, provide vital information for understanding the chemical properties and potential applications of substances related to this compound (M. Dybek et al., 2019).
Chemical Precursors and Decomposition Products
The study of the suspected chemical precursor of 2-fluorodeschloroketamine and its decomposition products offers valuable insights into the chemical behavior and potential uses of related compounds (Xuan-Gan Luo et al., 2022).
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-methylpropan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFRKBRDXHUWMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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